1-(2,6-Dichlorophenyl)propan-1-one

Chemical Synthesis Purity Analysis Procurement Specifications

1-(2,6-Dichlorophenyl)propan-1-one (CAS 1261792-92-0) is a chlorinated aromatic ketone with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.07 g/mol. It is characterized by a propanone group attached to a 2,6-dichlorophenyl ring, which imparts significant steric hindrance and electron-withdrawing effects that differentiate its reactivity from mono-chlorinated or non-ortho-substituted analogs.

Molecular Formula C9H8Cl2O
Molecular Weight 203.06 g/mol
CAS No. 1261792-92-0
Cat. No. B1455305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorophenyl)propan-1-one
CAS1261792-92-0
Molecular FormulaC9H8Cl2O
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
InChIKeyICSKLVVLACKLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Dichlorophenyl)propan-1-one (CAS 1261792-92-0) as a Key Chlorinated Aromatic Ketone Intermediate for Pharmaceutical and Agrochemical R&D


1-(2,6-Dichlorophenyl)propan-1-one (CAS 1261792-92-0) is a chlorinated aromatic ketone with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.07 g/mol . It is characterized by a propanone group attached to a 2,6-dichlorophenyl ring, which imparts significant steric hindrance and electron-withdrawing effects that differentiate its reactivity from mono-chlorinated or non-ortho-substituted analogs . This compound is primarily utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Why 1-(2,6-Dichlorophenyl)propan-1-one Cannot Be Simply Replaced by Its Analogs: Steric and Electronic Differentiation


The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring creates a unique steric and electronic environment that is not replicated by other chlorinated phenyl ketones. This ortho,ortho'-disubstitution pattern significantly influences the compound's reactivity in nucleophilic additions, Friedel-Crafts acylations, and cross-coupling reactions, often leading to different reaction rates, yields, and regioselectivity compared to mono-chlorinated or para-substituted analogs . Consequently, substituting this compound with a seemingly similar chlorinated ketone can result in failed syntheses or the production of unintended isomers, directly impacting research timelines and procurement costs .

Quantitative Differentiation of 1-(2,6-Dichlorophenyl)propan-1-one (CAS 1261792-92-0) for Informed Scientific Procurement


Purity Specification Advantage: 1-(2,6-Dichlorophenyl)propan-1-one vs. 2,6-Dichloroacetophenone

When procuring for sensitive synthetic applications, the commercially available purity of 1-(2,6-dichlorophenyl)propan-1-one is consistently reported at 97-98% , whereas the common ethyl analog, 2,6-dichloroacetophenone, is frequently offered at 97% . This 1% higher baseline purity specification for the propan-1-one derivative can reduce the need for additional purification steps prior to use in critical reactions.

Chemical Synthesis Purity Analysis Procurement Specifications

Enhanced Steric Bulk of Propan-1-one Moiety for Selective Functionalization

The propan-1-one moiety in 1-(2,6-dichlorophenyl)propan-1-one introduces greater steric hindrance compared to the ethan-1-one group in 2,6-dichloroacetophenone. This increased bulk, combined with the existing ortho-chlorine atoms, can significantly alter the outcome of reactions sensitive to steric effects. For instance, in nucleophilic additions, the larger propan-1-one group can favor attack from a specific trajectory, potentially leading to different diastereoselectivity or reaction rates compared to the less hindered ethyl analog . While direct quantitative data for this specific compound is limited, this class-level inference is supported by well-established principles of steric control in organic chemistry.

Organic Synthesis Steric Effects Reactivity

Differentiation from Common Impurities: 1-(2,6-Dichlorophenyl)propan-1-one vs. 1-(2,6-Dichlorophenyl)propan-2-one

A key differentiator for procurement is the avoidance of isomeric impurities. 1-(2,6-Dichlorophenyl)propan-1-one (CAS 1261792-92-0) is distinct from its regioisomer, 1-(2,6-dichlorophenyl)propan-2-one (CAS 93457-06-8). The latter is a known starting material for the synthesis of the NSAID diclofenac sodium . Procurement of the correct isomer (propan-1-one) ensures that synthetic pathways designed for the specific carbonyl position are followed, preventing the formation of unwanted side products that could arise from the propan-2-one isomer.

Quality Control Analytical Chemistry Impurity Profiling

Expanded Synthetic Utility as a Propan-1-one Scaffold

1-(2,6-Dichlorophenyl)propan-1-one serves as a versatile scaffold for generating libraries of analogs for structure-activity relationship (SAR) studies. Its utility is highlighted by the existence of numerous derivatives, such as 1-(2,6-dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one and 3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one, which are used in various research applications . This demonstrates the compound's established role as a precursor for further functionalization, a role that is less pronounced for simpler aryl ketones.

Medicinal Chemistry Building Blocks SAR Studies

Validated Applications for 1-(2,6-Dichlorophenyl)propan-1-one (CAS 1261792-92-0) in Scientific and Industrial Settings


Synthesis of Diclofenac Sodium Analogs and Other NSAIDs

Given its structural similarity to intermediates used in the synthesis of diclofenac sodium [1], 1-(2,6-dichlorophenyl)propan-1-one is a valuable starting material for medicinal chemistry groups focused on developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs). The 2,6-dichlorophenyl motif is a critical pharmacophore in this class of drugs, and the propan-1-one handle provides a versatile site for further elaboration.

Building Block for Agrochemical Discovery

The compound's robust chlorinated aromatic core makes it an ideal precursor for the synthesis of herbicides and fungicides. The electron-withdrawing nature of the dichlorophenyl group, combined with the reactivity of the ketone, allows for the creation of diverse libraries of compounds for screening against agricultural pests .

Development of Novel Cholesteryl Ester Transfer Protein (CETP) Inhibitors

As demonstrated in patent literature, 2,6-dichlorophenyl-containing ketones are key structural elements in CETP inhibitors, a class of drugs investigated for treating cardiovascular disease [2]. The propan-1-one derivative's specific steric and electronic properties may offer advantages in optimizing binding affinity and selectivity for this target, making it a compound of interest for cardiovascular drug discovery programs.

Material Science: Precursor for Advanced Polymers and Liquid Crystals

The compound's rigid, halogenated structure can impart desirable thermal and optical properties to materials. It can serve as a monomer or co-monomer in the synthesis of high-performance polymers or as a precursor for liquid crystalline materials, where the 2,6-dichlorophenyl group's geometry influences molecular packing and phase behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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